molecular formula C12H19NO4 B8185892 5-Boc-amino-cyclohex-3-enecarboxylic acid

5-Boc-amino-cyclohex-3-enecarboxylic acid

Cat. No.: B8185892
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-UHFFFAOYSA-N
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Description

5-Boc-amino-cyclohex-3-enecarboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-amino-cyclohex-3-enecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and carboxylic acid functional groups.

    Protection of Amino Group: The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of Carboxylic Acid: The carboxylic acid group is introduced through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Boc-amino-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the cyclohexene ring to a more oxidized state.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the Boc protecting group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

5-Boc-amino-cyclohex-3-enecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Boc-amino-cyclohex-3-enecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group can be selectively removed under acidic conditions, allowing the amino group to react with other molecules. This compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester: Similar structure with an ethyl ester group instead of a carboxylic acid.

    (1R,5S)-5-Boc-amino-cyclohex-3-enecarboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    (1S,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid: Another stereoisomer with a distinct configuration.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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